3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

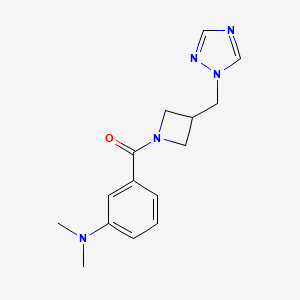

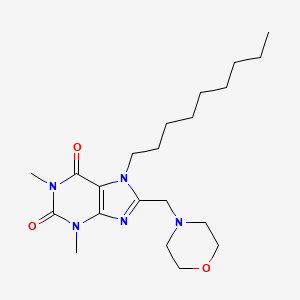

“3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride” is a compound with the molecular formula C8H12Cl2N2O2 and a molecular weight of 239.1 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Applications De Recherche Scientifique

Enzymatic Functions and Evolution

Dihydrolipoamide dehydrogenase, a component of the alpha-ketoacid dehydrogenase complexes, plays a crucial role in catalyzing electron transfer between pyridine nucleotides and disulfide compounds. Its evolutionary path and functional similarities with other pyridine nucleotide-disulfide oxidoreductases highlight the significance of pyridine-based compounds in biological systems (Carothers, Pons, & Patel, 1989).

Antioxidant and Therapeutic Roles

Chlorogenic acid, a phenolic compound with a pyridine nucleus, exhibits a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities. Its impact on lipid and glucose metabolism suggests potential therapeutic applications in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Synthesis of Heterocycles

Propargylic alcohols serve as versatile building blocks in organic synthesis, facilitating the development of pyridines and quinolines. These compounds, integral to various drugs and agrochemicals, underscore the value of pyridine derivatives in synthesizing complex heterocyclic systems (Mishra, Nair, & Baire, 2022).

Biomedical Applications

The conjugation of catechol to polymers like chitosan, inspired by mussel adhesive proteins, has led to the development of bio-compatible adhesives with potential medical applications. This innovation demonstrates the utility of pyridine derivatives in creating new materials for surgical and therapeutic use (Ryu, Hong, & Lee, 2015).

Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as corrosion inhibitors, particularly due to their ability to form stable chelating complexes with metal surfaces. This application is crucial for protecting industrial materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

Mécanisme D'action

Target of Action

It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.

Mode of Action

The exact mode of action of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is not well-documented. As an alanine derivative, it may interact with its targets in a similar manner as alanine does. Alanine is involved in the transfer of nitrogen from peripheral tissue to the liver, aiding in the metabolism of glucose and organic acids .

Biochemical Pathways

As an alanine derivative, it might be involved in the alanine cycle, a process that takes place in the liver and muscles, where it plays a role in glucose metabolism and regulation of blood sugar levels .

Result of Action

As an alanine derivative, it may contribute to protein synthesis and regulation of blood glucose levels .

Propriétés

IUPAC Name |

3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUXAOSXIGPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | |

CAS RN |

1955531-90-4 |

Source

|

| Record name | 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)

![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)

![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)

![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)